Mass Spectrometric Differentiation: +2 Da Mass Shift Enables Baseline Resolution in LC-MS/MS
L-Cysteine (3,3-D2) exhibits a molecular mass of 123.17 g/mol, corresponding to a +2 Da mass shift relative to unlabeled L-cysteine (121.16 g/mol) . This mass increment is sufficient to prevent spectral overlap and ensure baseline chromatographic resolution in LC-MS/MS methods, provided that the unlabeled analyte peak does not exhibit significant isotopic contribution from natural abundance 34S (approximately 4.2%) or 13C (approximately 3.3%) . In contrast, a single deuterium-labeled analog (d1, mass shift +1 Da) may be confounded by the natural M+1 isotopologue of the analyte, compromising quantitative accuracy at low concentrations [1].
| Evidence Dimension | Mass Shift (Δm/z) |
|---|---|
| Target Compound Data | +2 Da (MW 123.17 g/mol) |
| Comparator Or Baseline | Unlabeled L-cysteine: 0 Da (MW 121.16 g/mol); L-cysteine-d1: +1 Da |
| Quantified Difference | +2 Da vs 0 Da (target vs. unlabeled); +1 Da vs +2 Da (d1 vs. d2) |
| Conditions | Electrospray ionization (ESI) LC-MS/MS, positive ion mode |
Why This Matters
A +2 Da mass shift is the minimum recommended for reliable quantitation of small molecules (<500 Da) by LC-MS/MS, as it avoids interference from natural abundance M+1 isotopologues while minimizing deuterium-induced chromatographic shifts.
- [1] Restek. Choosing an Internal Standard. 2015. Available at: https://discover.restek.com View Source
